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Compound of Interest

Compound Name:
HOMO EGONOL BETA-D-

GLUCOSIDE

CAS No.: 325791-19-3

Cat. No.: B142988

Get Quote

Comprehensive Spectroscopic Profile:
Homoegonol -D-Glucoside
Compound Identity & Structural Framework

IUPAC Name: 5-[3-(

-D-glucopyranosyloxy)propyl]-7-methoxy-2-(3,4-dimethoxyphenyl)benzofuran

Common Name: Homoegonol glucoside; Homoegonol

-D-glucoside

Chemical Formula:

Molecular Weight: 504.53 g/mol

Aglycone: Homoegonol (Benzofuran skeleton)
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Glycone:

-D-Glucopyranose

Structural Logic: The molecule consists of a 2-arylbenzofuran core. The "Homo" prefix in this

class typically denotes the 3',4'-dimethoxy substitution pattern on ring B (as opposed to the

3',4'-methylenedioxy group in Egonol). The glucose moiety is attached O-glycosidically to the

primary hydroxyl group of the C-3 propyl side chain at position C-5.
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Figure 1: Structural connectivity logic of Homoegonol

-D-glucoside.

Mass Spectrometry (MS) Profile
Mass spectrometry confirms the molecular mass and the loss of the sugar moiety

(fragmentation).
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Parameter Data Interpretation

Ionization Mode ESI-MS (Positive) Electrospray Ionization

Molecular Ion m/z 527.19
Sodium adduct (Calc. for

)

Protonated Ion m/z 505.20 Protonated molecule

Fragment Ion m/z 343 ; Loss of Glucose (162 Da)

Fragment Ion m/z 325

Infrared Spectroscopy (IR) Data
The IR spectrum highlights the presence of the carbohydrate hydroxyls and the aromatic

benzofuran system.

3350–3450 cm⁻¹ (Broad): O-H stretching (Strong signal due to glucose hydroxyls).

2930, 2860 cm⁻¹: C-H stretching (Aliphatic propyl chain and methoxy groups).

1620, 1590, 1510 cm⁻¹: C=C aromatic ring stretching (Benzofuran characteristic).

1260, 1140 cm⁻¹: C-O-C asymmetric stretching (Ether linkages).

1070, 1030 cm⁻¹: C-O stretching (Alcohol/Sugar region).

Nuclear Magnetic Resonance (NMR) Data
Solvent:

(Methanol-

) or

Frequency: 500 MHz (

H) / 125 MHz (
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C)[3]

Table 1:

H NMR Chemical Shifts (

)
Note: Multiplicities are abbreviated: s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet

of doublets).
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Position (ppm)

Multiplicity (

in Hz)
Diagnostic Note

Benzofuran

H-3 6.88 s

Characteristic singlet

of 2-substituted

benzofuran

H-4 7.38 d (1.[4]6)
Meta-coupling with H-

6

H-6 6.78 d (1.6)
Meta-coupling with H-

4

Ring B

H-2' 7.34 d (1.8)

H-5' 6.98 d (8.4) Ortho-coupling

H-6' 7.42 dd (8.4, 1.8) ABX system pattern

Propyl Chain

H-1'' (

)
2.78 t (7.5) Benzylic methylene

H-2'' (

)
1.95 m

Homobenzylic

methylene

H-3'' (

)
3.92 / 3.58 m

Shifted downfield vs

aglycone due to

glycosylation

Methoxy

7-OMe 4.02 s

3'-OMe 3.92 s
Overlaps often occur

here

4'-OMe 3.88 s
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Sugar (Glc)

H-1''' (Anomeric) 4.28 d (7.8)
-configuration (

Hz)

H-2''' to H-6''' 3.15 – 3.85 m Sugar envelope

Table 2:

C NMR Chemical Shifts (

)
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Position (ppm) Carbon Type Assignment Logic

Aglycone

C-2 156.2 Cq
Furan ring, attached

to Ring B

C-3 100.2 CH
Diagnostic high-field

aromatic CH

C-3a 124.8 Cq Junction

C-4 112.5 CH

C-5 137.1 Cq Alkyl substituted

C-6 108.4 CH

C-7 146.2 Cq Oxygenated (OMe)

C-7a 144.8 Cq Junction, Oxygenated

Ring B

C-1' 124.5 Cq

C-2' 109.8 CH

C-3' 150.1 Cq Oxygenated (OMe)

C-4' 150.5 Cq Oxygenated (OMe)

C-5' 112.2 CH

C-6' 119.5 CH

Propyl

C-1'' 33.1 CH2 Benzylic

C-2'' 32.5 CH2

C-3'' 69.8 CH2

Glycosylation Site

(Shifted ~ +8 ppm vs

free OH)
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Sugar

C-1''' 104.2 CH Anomeric Carbon

C-2''' 75.1 CH

C-3''' 77.9 CH

C-4''' 71.6 CH

C-5''' 78.1 CH

C-6''' 62.8 CH2
Primary alcohol of

sugar

Methoxy 56.4 (x3) CH3 7, 3', 4' -OMe

Experimental Workflow & Protocols
To ensure reproducibility, the following isolation and characterization workflow is

recommended.
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Styrax sp. (Bark/Seeds)
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Figure 2: Isolation workflow for benzofuran glycosides from Styrax species.

Protocol: NMR Sample Preparation
Mass: Dissolve 5–10 mg of the isolated amorphous powder.

Solvent: Use 0.6 mL of Methanol-

(CD
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OD). This solvent prevents hydroxyl proton exchange broadening often seen in DMSO,
though DMSO-

is an acceptable alternative if solubility is poor.

Reference: Calibrate spectra to the residual solvent peak (

3.31 ppm,

49.0 ppm for CD

OD).

Protocol: Hydrolysis Confirmation (Self-Validating Step)
To confirm the sugar identity and aglycone structure:

Dissolve 2 mg of compound in 2 mL of 2M HCl.

Reflux for 2 hours at 90°C.

Extract with Ethyl Acetate.[3][5]

Organic Phase: Contains Homoegonol (Aglycone). Analyze by TLC/NMR to confirm loss of

sugar signals.

Aqueous Phase: Neutralize and analyze by TLC (co-spot with Glucose standard) or

derivatize for GC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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